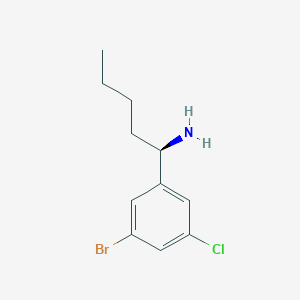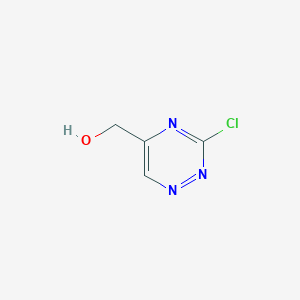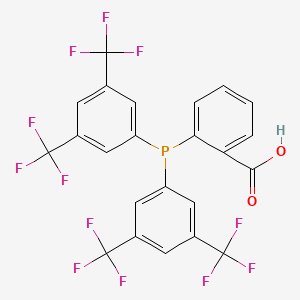
2-Chloro-4-(trimethylsilyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(trimethylsilyl)quinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. This compound features a quinoline core with a chlorine atom at the 2-position and a trimethylsilyl group at the 4-position. The presence of these substituents imparts unique chemical properties to the molecule, making it a valuable target for synthetic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trimethylsilyl)quinoline typically involves the reaction of 2-chloroquinoline-3-carboxaldehyde with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (DCM) at room temperature . This method yields the desired product with high efficiency and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and scalability. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 2-Chloro-4-(trimethylsilyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline derivatives, and coupled products with extended conjugation or functional groups.
科学研究应用
2-Chloro-4-(trimethylsilyl)quinoline has found applications in several scientific research areas:
作用机制
The mechanism of action of 2-Chloro-4-(trimethylsilyl)quinoline involves its interaction with molecular targets and pathways within biological systems. The chlorine and trimethylsilyl groups influence the compound’s reactivity and binding affinity to target molecules. The quinoline core can intercalate with DNA, inhibit enzymes, or disrupt cellular processes, leading to its observed biological effects .
Similar Compounds:
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of this compound.
4-(Trimethylsilyl)quinoline: Lacks the chlorine substituent but shares similar reactivity due to the trimethylsilyl group.
2-Chloroquinoline: Similar structure but without the trimethylsilyl group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the combined presence of both chlorine and trimethylsilyl groups, which impart distinct chemical properties and reactivity
属性
分子式 |
C12H14ClNSi |
|---|---|
分子量 |
235.78 g/mol |
IUPAC 名称 |
(2-chloroquinolin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C12H14ClNSi/c1-15(2,3)11-8-12(13)14-10-7-5-4-6-9(10)11/h4-8H,1-3H3 |
InChI 键 |
IZEJSGQXFFAOTP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC(=NC2=CC=CC=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)


